An In-depth Technical Guide to 4-Bromo-2-ethoxy-1-methoxybenzene
An In-depth Technical Guide to 4-Bromo-2-ethoxy-1-methoxybenzene
CAS Number: 52849-52-2
Introduction: A Versatile Building Block in Modern Organic Synthesis
4-Bromo-2-ethoxy-1-methoxybenzene is a halogenated aromatic ether that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a bromine atom, an ethoxy group, and a methoxy group on a benzene ring—renders it a highly versatile and valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the construction of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromo-2-ethoxy-1-methoxybenzene, with a focus on its practical utility for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of 4-Bromo-2-ethoxy-1-methoxybenzene are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 52849-52-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][2][4] |
| Molecular Weight | 231.1 g/mol | [4] |
| Density | 1.358 g/cm³ | [2][4] |
| Boiling Point | 252.08 °C at 760 mmHg | [2][4] |
| Flash Point | 100.607 °C | [2][4] |
| Refractive Index | 1.523 | [4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents.[1] |
Synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene: A Practical Approach
The most logical and commonly employed synthetic route to 4-Bromo-2-ethoxy-1-methoxybenzene involves the ethylation of 4-bromoguaiacol (4-bromo-2-methoxyphenol). This Williamson ether synthesis is a robust and well-established method for the preparation of ethers.
Reaction Scheme:
Caption: Synthetic pathway to 4-Bromo-2-ethoxy-1-methoxybenzene.
Detailed Experimental Protocol:
Materials:
-
4-Bromoguaiacol
-
Ethyl iodide (or diethyl sulfate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoguaiacol (1.0 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 equivalents) and anhydrous acetone to the flask. Stir the suspension at room temperature for 15-20 minutes.
-
Ethylation: Slowly add ethyl iodide (1.2-1.5 equivalents) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrate and the washings, and concentrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-Bromo-2-ethoxy-1-methoxybenzene can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
The strategic placement of the bromine atom on the aromatic ring of 4-Bromo-2-ethoxy-1-methoxybenzene makes it a valuable precursor for a variety of cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds.
Role as a Key Intermediate in Cross-Coupling Reactions:
The carbon-bromine bond in 4-Bromo-2-ethoxy-1-methoxybenzene is susceptible to a range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, leading to the synthesis of biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to generate substituted alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, yielding substituted anilines.
These reactions are instrumental in constructing the core scaffolds of numerous biologically active molecules. The ethoxy and methoxy groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, which can be fine-tuned to achieve desired biological activity and pharmacokinetic properties in the final drug candidate.
Caption: Role of 4-Bromo-2-ethoxy-1-methoxybenzene in synthesizing pharmaceutical scaffolds.
Spectroscopic Analysis
The structural elucidation of 4-Bromo-2-ethoxy-1-methoxybenzene is confirmed through various spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxy group (a singlet). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons (with the carbon attached to the bromine showing a characteristic lower intensity), and the carbons of the ethoxy and methoxy groups.
-
IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-O-C stretching of the ether groups, C-H stretching of the aromatic and aliphatic protons, and C=C stretching of the aromatic ring. The C-Br stretching vibration would appear in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-ethoxy-1-methoxybenzene. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety data for structurally similar compounds, such as other brominated anisoles, can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Hazard Identification (based on similar compounds):
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
For detailed and specific safety information, it is imperative to consult the supplier's safety data sheet upon acquisition of the compound.
Conclusion
4-Bromo-2-ethoxy-1-methoxybenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. Its well-defined structure and predictable reactivity in a variety of cross-coupling reactions make it an attractive building block for the construction of complex molecular frameworks. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, its potential applications, and essential safety considerations. As the demand for novel and effective pharmaceuticals continues to grow, the utility of such strategically functionalized intermediates is poised to expand, making 4-Bromo-2-ethoxy-1-methoxybenzene a compound of continued interest for the scientific community.
References
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
Sources
- 1. CAS 52849-52-2: 4-bromo-2-ethoxy-1-methoxybenzene [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 52849-52-2 | MFCD09972175 | 4-bromo-2-ethoxy-1-methoxybenzene [aaronchem.com]
- 4. echemi.com [echemi.com]
- 5. 52849-52-2 Cas No. | 4-Bromo-2-ethoxy-1-methoxybenzene | Matrix Scientific [matrixscientific.com]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
